N,N'-Bis(2-hydroxypropyl)dithiooxamide
Description
Overview of Dithiooxamide (B146897) Ligand Systems
Dithiooxamide, also commonly known as rubeanic acid, is the diamide (B1670390) of dithiooxalic acid and the sulfur analog of oxamide (B166460). wikipedia.org It is a versatile chelating agent, capable of binding to various metal ions, which has led to its use in applications such as the detection and determination of copper. wikipedia.org The dithiooxamide molecule possesses multiple donor atoms (two nitrogen and two sulfur atoms), allowing it to coordinate with metals in several different modes.
Dithiooxamide ligands can act as bidentate or tetradentate ligands and frequently serve as bridging ligands to form polynuclear metal complexes. mdpi.com Depending on the reaction conditions and the metal ion involved, it can exhibit different coordination behaviors, such as κ(S,N), κ(N,N), and κ(S,S) coordination. mdpi.com This flexibility has made dithiooxamide and its derivatives valuable building blocks in the synthesis of coordination polymers and other advanced materials. wikipedia.org
Significance of N,N'-Disubstituted Dithiooxamide Derivatives in Coordination Chemistry
The substitution of hydrogen atoms on the nitrogen atoms of the dithiooxamide core with organic functional groups gives rise to the class of N,N'-disubstituted dithiooxamide derivatives. This structural modification is a key strategy for tuning the electronic and steric properties of the ligand. By introducing different substituent groups, researchers can systematically alter the ligand's solubility, coordination behavior, and the resulting properties of the metal complexes. acs.org
These derivatives are significant in coordination chemistry as they allow for the synthesis of a wide array of metal complexes with tailored characteristics. For instance, the nature of the substituent can influence the geometry and nuclearity of the resulting complexes, leading to the formation of dinuclear, trinuclear, or even tetranuclear structures. mdpi.com The electronic spectra and magnetic properties of complexes with N,N'-disubstituted dithiooxamides, particularly with transition metals like nickel(II), have been subjects of detailed investigation. acs.org The synthesis of these ligands can be achieved through various methods, including the modified Willgerodt–Kindler reaction. x-mol.com
Research Rationale for N,N'-Bis(2-hydroxypropyl)dithiooxamide Studies
The specific compound this compound has attracted research interest for several key reasons. A primary driver for its study is its role as a ligand in forming spin-crossover complexes. It has been shown to form such a complex with iron(II) in the presence of the thiocyanate (B1210189) ion. iucr.org Spin-crossover is a phenomenon where the spin state of a central metal ion changes in response to external stimuli like temperature or pressure, leading to significant changes in magnetic and optical properties. This makes such complexes candidates for molecular switches and data storage materials.
Furthermore, this compound serves as a valuable intermediate in organic synthesis. It is notably used in the total synthesis of 5,5'-dimethyl-2,2'-bi-2-thiazoline. iucr.org The presence of terminal hydroxyl groups in its structure also provides sites for potential hydrogen bonding, influencing its solid-state packing, and offers handles for further chemical modification. iucr.org
The detailed characterization of its molecular and crystal structure provides a solid foundation for understanding its coordination chemistry and for the rational design of new metal complexes with desired properties. iucr.org
Data Tables
Table 1: Crystallographic Data for this compound iucr.org
| Parameter | Value |
| Chemical Formula | C8H16N2O2S2 |
| Molecular Weight | 236.35 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.756 (1) |
| b (Å) | 4.823 (1) |
| c (Å) | 18.628 (3) |
| β (°) | 92.48 (1) |
| Volume (ų) | 606.4 (2) |
| Z | 2 |
| Calculated Density (Mg m⁻³) | 1.29 |
Structure
3D Structure
Properties
CAS No. |
3815-26-7 |
|---|---|
Molecular Formula |
C8H16N2O2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
N,N'-bis(2-hydroxypropyl)ethanedithioamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-5(11)3-9-7(13)8(14)10-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |
InChI Key |
XVQIVQIHTLUPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=S)C(=S)NCC(C)O)O |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis 2 Hydroxypropyl Dithiooxamide
General Synthetic Routes for Dithiooxamide (B146897) Derivatives
Dithiooxamide, also known as rubeanic acid, serves as the foundational structure for a wide range of N,N'-disubstituted derivatives. The synthesis of these compounds generally follows one of two primary pathways: the substitution of dithiooxamide itself or the construction of the dithiooxamide backbone from simpler precursors.
One common method involves the direct reaction of dithiooxamide with a corresponding amine. However, due to the low solubility of dithiooxamide, this approach can be challenging. A more prevalent and versatile route starts with more reactive precursors like cyanogen (B1215507) or oxalyl chloride.
A widely employed industrial method involves the reaction of cyanogen gas ((CN)₂) with a stoichiometric amount of hydrogen sulfide (B99878) (H₂S). This reaction produces the parent dithiooxamide. N,N'-disubstituted derivatives can then be synthesized by reacting the parent compound with the desired amine, although this is less common for specific derivatives like N,N'-Bis(2-hydroxypropyl)dithiooxamide.
A more flexible laboratory-scale approach involves building the molecule from an oxalate (B1200264) precursor. Typically, a dialkyl oxalate, such as diethyl oxalate, is reacted with a primary amine (R-NH₂) to form an N,N'-disubstituted oxamide (B166460). google.com This oxamide intermediate is then thionated to replace the carbonyl oxygen atoms with sulfur. The thionating agent is crucial for this step, with reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent being the most effective and commonly used. google.com This two-step process offers high yields and allows for the introduction of a wide variety of substituents on the nitrogen atoms.
The general synthetic scheme starting from a dialkyl oxalate is as follows:
Amidation: (COOR)₂ + 2 R'NH₂ → (CONHR')₂ + 2 ROH
Thionation: (CONHR')₂ + P₄S₁₀ or Lawesson's Reagent → (CSNHR')₂
This route provides a reliable framework for synthesizing a diverse library of dithiooxamide derivatives, including those with functional groups like hydroxyls on the alkyl chains.
Specific Synthesis Pathways for this compound
The specific synthesis of this compound has been reported as an intermediate in the facile synthesis of 5,5'-dimethyl-2,2'-bi-2-thiazoline. iucr.orgacs.org The synthesis is detailed in the work of Tomalia & Paige (1973), published in the Journal of Organic Chemistry. iucr.org
This pathway involves the direct reaction of dithiooxamide with 1-amino-2-propanol. In this nucleophilic substitution reaction, the amino group of 1-amino-2-propanol attacks the carbon atoms of the thiocarbonyl groups in dithiooxamide. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with gentle heating to facilitate the dissolution of the sparingly soluble dithiooxamide and to drive the reaction to completion.
The reaction can be represented as: (CSNH₂)₂ + 2 HO-CH(CH₃)-CH₂-NH₂ → (CSNH-CH₂-CH(CH₃)-OH)₂ + 2 NH₃
A molar excess of 1-amino-2-propanol may be used to ensure the complete conversion of dithiooxamide. The reaction progress can be monitored by the consumption of the starting materials, often observed by a change in color or the precipitation of the product. The resulting this compound is a colorless solid. iucr.org
Advanced Purification Techniques for the Ligand
The purity of this compound is critical for its use as a ligand in forming coordination complexes. After synthesis, the crude product typically contains unreacted starting materials and potential side products. Advanced purification techniques are therefore essential to obtain the compound in high purity.
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. researchgate.net This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble. youtube.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. youtube.com The selection of an appropriate solvent is key; it should dissolve the compound well at high temperatures but poorly at low temperatures. For N,N'-dialkyl dithiooxamides, simple recrystallization can yield purities up to 99%. google.com
The steps for recrystallization are:
Selection of a suitable solvent or solvent mixture.
Dissolution of the crude solid in the minimum volume of the hot solvent.
Hot filtration, if necessary, to remove any insoluble impurities.
Slow cooling of the filtrate to allow for the formation of well-defined crystals.
Isolation of the purified crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying the crystals to remove residual solvent.
In cases where recrystallization is insufficient or impractical, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. rsc.org While more complex, it can separate compounds with very similar solubility profiles.
Spectroscopic Verification of Ligand Structure (e.g., NMR, IR, Mass Spectrometry)
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.
A sharp peak around 3100-3300 cm⁻¹ due to the N-H stretching of the secondary amide groups.
Bands in the 2850-2960 cm⁻¹ region from the C-H stretching of the alkyl chains.
A strong band in the 1500-1550 cm⁻¹ region, characteristic of the thioamide II band (primarily C-N stretching and N-H bending).
A significant peak around 1000-1200 cm⁻¹ corresponding to the C-O stretching of the secondary alcohol.
A peak in the 700-850 cm⁻¹ region is typically associated with the C=S stretching vibration (thioamide I band).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The chemical shifts (δ) are predicted as follows: a doublet for the methyl (-CH₃) protons, multiplets for the methylene (B1212753) (-CH₂) and methine (-CH-) protons of the hydroxypropyl group, a broad singlet for the hydroxyl (-OH) protons, and another broad singlet for the amide (N-H) protons. The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 1H, 1H, and 1H, respectively, for one arm of the symmetric molecule).
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. A key signal would be the downfield peak for the thiocarbonyl carbon (C=S), typically appearing in the range of 180-210 ppm. rsc.orgchemicalbook.com Other signals would correspond to the three distinct carbons of the hydroxypropyl group: the methyl carbon, the methylene carbon attached to the nitrogen, and the methine carbon bearing the hydroxyl group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. libretexts.org For this compound (C₈H₁₆N₂O₂S₂), the molecular weight is 236.35 g/mol .
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 236.
Common fragmentation patterns for amides and alcohols would be observed. Alpha-cleavage next to the nitrogen or oxygen atoms is a likely fragmentation pathway. libretexts.orgmiamioh.edu This could lead to the loss of a CH₃ radical (M-15) or a larger fragment from the hydroxypropyl chain. Cleavage of the C-C bond between the two thiocarbonyl groups is also possible.
Table of Expected Spectroscopic Data
Interactive Table: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Region/Value | Assignment |
| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Hydroxyl Group |
| N-H Stretch | 3100-3300 cm⁻¹ (sharp) | Secondary Thioamide | |
| C-H Stretch | 2850-2960 cm⁻¹ | Alkyl Groups | |
| Thioamide II | 1500-1550 cm⁻¹ | C-N Stretch / N-H Bend | |
| C-O Stretch | 1000-1200 cm⁻¹ | Secondary Alcohol | |
| C=S Stretch | 700-850 cm⁻¹ | Thiocarbonyl | |
| ¹³C NMR | C=S | 180-210 ppm | Thiocarbonyl Carbon |
| -CH(OH)- | 60-75 ppm | Methine Carbon | |
| -CH₂-NH- | 45-60 ppm | Methylene Carbon | |
| -CH₃ | 15-25 ppm | Methyl Carbon | |
| Mass Spec. | Molecular Ion | m/z = 236 | [C₈H₁₆N₂O₂S₂]⁺˙ |
Coordination Chemistry of N,n Bis 2 Hydroxypropyl Dithiooxamide
Ligand Design Principles and Structural Flexibility
N,N'-Bis(2-hydroxypropyl)dithiooxamide is a multifaceted ligand whose coordination behavior is governed by the interplay of its dithiooxamide (B146897) core and its hydroxypropyl substituents. The design of this ligand incorporates several key features that contribute to its structural flexibility and versatile coordination capabilities. The central dithiooxamide backbone, -C(S)NH-NHC(S)-, possesses rotational freedom around the central C-C bond, allowing the two thioamide groups to adopt either a syn or anti conformation. This conformational flexibility is a critical determinant of its subsequent coordination mode, enabling it to bind to a single metal center as a chelating agent or to bridge multiple metal centers.
The presence of N-(2-hydroxypropyl) groups introduces additional degrees of freedom. Rotation is possible around the C-N, C-C, and C-O bonds of these side chains. This flexibility allows the ligand to adapt to the specific geometric preferences of various metal ions. mdpi.com The hydroxyl (-OH) groups are particularly significant, as they can remain pendant and non-coordinating, or they can participate in coordination, thereby increasing the ligand's potential denticity. Furthermore, these hydroxyl groups can engage in intra- or intermolecular hydrogen bonding, which can influence the conformation of the free ligand and the crystal packing of its metal complexes.
Chelation Capabilities and Denticity
This compound is a potent chelating agent due to the presence of multiple donor atoms: two sulfur atoms from the thiocarbonyl groups, two nitrogen atoms from the amide groups, and two oxygen atoms from the hydroxyl groups. This array of potential donor sites allows for a variable denticity, though it most commonly functions as a bidentate ligand.
The chelation typically involves the formation of a stable five-membered ring with a metal ion. The specific donor atoms involved in chelation can vary, leading to different coordination isomers. The most common chelation occurs through the two sulfur atoms (S,S-coordination) or through one sulfur and one adjacent nitrogen atom (N,S-coordination). While the amide nitrogen atoms are potential donors, their participation often requires deprotonation, which is facilitated by the presence of a base. The hydroxyl-group oxygen atoms can also participate in coordination, potentially leading to a higher denticity (e.g., tridentate or tetradentate), especially with metal ions that favor higher coordination numbers.
Coordination Modes with Transition Metal Ions
The structural flexibility and multiple donor sites of this compound enable a variety of coordination modes with transition metal ions. The preferred mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other ancillary ligands.
Coordination through the two sulfur atoms is a common pathway for N,N'-disubstituted dithiooxamides. In this mode, the ligand chelates a metal ion to form a five-membered ring. This S,S'-bidentate chelation is favored by soft metal ions that have a high affinity for sulfur donors. Spectroscopic and X-ray diffraction studies on related N,N'-dialkyldithiooxamide complexes have confirmed this coordination mode, showing the ligand binding to a single metal center. For this compound, this would result in a [M(S,S-L)] core, where the hydroxypropyl groups may or may not be involved in further coordination or hydrogen bonding.
An alternative bidentate mode involves coordination through one sulfur atom and one nitrogen atom of the same thioamide group. This N,S-chelation also results in a stable five-membered ring. This regime is often observed after the deprotonation of the amide nitrogen, making the nitrogen a stronger donor. Studies on related dithiooxamidate complexes have shown that this κ(S,N) coordination can be a building block for larger, polynuclear structures. mdpi.com For instance, in some dinuclear nickel complexes, the dithiooxamidate ligand bridges two metal centers, binding to each in an N,S-bidentate fashion. mdpi.com
Beyond simple chelation, this compound is well-suited to act as a bridging ligand, forming polynuclear complexes. The dithiooxamide core can bridge two metal centers in several ways:
S,S-Bridging: Each sulfur atom coordinates to a different metal ion.
N,N-Bridging: Following deprotonation, each nitrogen atom coordinates to a different metal ion.
Mixed N,S-Bridging: The ligand can bridge two metal centers using a combination of nitrogen and sulfur donors.
Research on analogous dithiooxamidate-bridged systems has revealed the formation of dinuclear, trinuclear, and even tetranuclear complexes. mdpi.com In these structures, the ligand can exhibit different coordination modes simultaneously. For example, in a trinuclear nickel complex, the terminal metal ions were found to be coordinated by the sulfur atoms, while the central nickel atom was coordinated by the nitrogen atoms of the dithiooxamidate ligands. mdpi.com The presence of the hydroxyl groups on the this compound ligand adds another layer of complexity, as these oxygen atoms could also participate in bridging, potentially leading to the formation of extended one-, two-, or three-dimensional coordination polymers. Oxamide-bridged dicopper(II) complexes have demonstrated the ability of the core structure to hold two metal ions at a separation of over 5 Å. nih.govnih.gov
Table 1: Common Coordination Modes of Dithiooxamide Ligands
| Coordination Mode | Donor Atoms | Denticity | Structural Type | Example Metal Ions |
| S,S-Chelate | S, S' | Bidentate | Mononuclear | Sn(IV), Bi(III) |
| N,S-Chelate | N, S | Bidentate | Mononuclear/Polynuclear | Ni(II) mdpi.com |
| S,S/N,N-Bridge | S, S', N, N' | Tetradentate | Polynuclear | Ni(II) mdpi.com |
Influence of Substituents on Coordination Behavior
The 2-hydroxypropyl substituents on the nitrogen atoms significantly influence the coordination chemistry of the dithiooxamide ligand through steric, electronic, and functional effects.
Steric Influence: The bulk of the 2-hydroxypropyl groups can sterically hinder the approach of metal ions and influence the resulting coordination geometry. nih.gov This steric demand can affect the planarity of the chelate ring and may favor certain conformations of the ligand, potentially directing the formation of one coordination isomer over another.
Electronic Effects: The alkyl nature of the hydroxypropyl group is weakly electron-donating, which can subtly increase the electron density on the nitrogen and sulfur donor atoms, potentially enhancing their donor strength compared to the unsubstituted dithiooxamide.
Functional Group Participation: The most significant influence comes from the terminal hydroxyl (-OH) groups. These functional groups can:
Act as additional donor sites: The oxygen atom can coordinate to the primary metal center, increasing the ligand's denticity, or it can bind to an adjacent metal center, promoting the formation of polynuclear structures.
Form hydrogen bonds: The hydroxyl groups can act as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonding can stabilize a particular ligand conformation, pre-organizing it for metal binding. Intermolecular hydrogen bonding can link complex units together, building extended supramolecular architectures in the solid state. The presence of these groups introduces a hydrophilic character to the ligand, which can also affect the solubility and crystal growth of its metal complexes.
The interplay of these substituent effects determines the ultimate structure and properties of the coordination complexes formed by this compound.
Stereochemical Aspects of Complex Formation
The stereochemistry of coordination complexes formed with this compound is a nuanced area of study, primarily influenced by the inherent chirality of the ligand itself. The presence of two stereogenic centers, one in each of the 2-hydroxypropyl substituents, introduces the possibility of forming various stereoisomers upon coordination with a metal center.
This compound can exist as three stereoisomers: the (R,R) enantiomer, the (S,S) enantiomer, and the meso (R,S) diastereomer. The use of a specific stereoisomer of the ligand in the synthesis of a coordination compound can have a significant impact on the stereochemistry of the resulting metal complex.
When a chiral, enantiopure ligand such as the (R,R) or (S,S) form of this compound coordinates to a metal center, it can induce a preferred stereochemistry around that center. This can lead to the formation of diastereomeric complexes. For instance, in an octahedral complex, the coordination of a chiral bidentate ligand can result in either a delta (Δ) or a lambda (Λ) configuration at the metal center. The interaction between the chirality of the ligand and the chirality of the metal center can lead to a preferential formation of one diastereomer over the other.
Detailed research into the specific stereochemical outcomes of complex formation with this compound, including the isolation and characterization of different diastereomers, is an area that warrants further investigation. While the principles of stereoisomerism in coordination chemistry are well-established, their specific application to this ligand, including quantitative data on diastereomeric excess or the crystal structures of specific stereoisomers, is not extensively documented in publicly available research.
Future studies involving single-crystal X-ray diffraction and chiroptical techniques such as circular dichroism (CD) spectroscopy would be invaluable in elucidating the precise three-dimensional structures and stereochemical preferences of metal complexes of this compound.
Table of Compounds
Based on a comprehensive review of available scientific literature, there is a notable lack of specific research focused on the metal complexes of this compound. While the coordination chemistry of the parent compound, dithiooxamide, and other N,N'-disubstituted derivatives is well-documented, specific details regarding the synthesis and structural elucidation of metal complexes involving the this compound ligand are not present in the currently accessible body of scientific publications.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific chemical compound. Constructing such an article would necessitate extrapolation from related but distinct chemical systems, which would not meet the stringent requirements for scientific accuracy and specificity outlined in the instructions.
Should you be interested in the broader topic of metal complexes of dithiooxamides in general, a wealth of information is available to create a detailed and accurate article on that subject.
Metal Complexes of N,n Bis 2 Hydroxypropyl Dithiooxamide
Structural Elucidation of Metal Complexes
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of crystalline materials. This technique provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions.
In a typical analysis of a metal complex of N,N'-Bis(2-hydroxypropyl)dithiooxamide, a suitable single crystal is grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Key Crystallographic Parameters for a Hypothetical Metal Complex of this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |
| Coordination Number and Geometry | This describes the number of ligand donor atoms bonded to the metal center and their spatial arrangement (e.g., octahedral, tetrahedral, square planar). |
| Metal-Ligand Bond Lengths | The distances between the metal ion and the coordinating atoms of the ligand (N, S, O). |
| Intramolecular Bond Angles | The angles between atoms within the complex, defining its geometry. |
This table is illustrative as specific crystallographic data for this compound metal complexes is not available.
Advanced Spectroscopic Characterization (e.g., UV-Vis, IR, NMR, EPR)
Spectroscopic methods provide valuable information about the bonding, structure, and electronic properties of metal complexes in both solid and solution states.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the complex. The coordination of this compound to a metal ion is typically evidenced by shifts in the characteristic vibrational frequencies of the C=S, C-N, and N-H bonds. The appearance of new bands at lower frequencies can be attributed to the formation of metal-ligand bonds (M-N, M-S).
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes provide insights into their electronic structure. The spectra are expected to show bands arising from d-d transitions within the metal center, as well as more intense charge-transfer bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in the coordinated state. Chemical shift changes upon coordination can indicate the binding sites and the conformation of the ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR spectroscopy is a powerful tool to probe the electronic environment of the unpaired electron(s). The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide information about the nature of the metal-ligand bonding and the geometry of the complex.
Summary of Expected Spectroscopic Data for this compound Metal Complexes
| Spectroscopic Technique | Information Obtained |
|---|---|
| IR Spectroscopy | Identification of functional groups, confirmation of coordination through shifts in vibrational frequencies (e.g., ν(C=S), ν(C-N)), and observation of new metal-ligand vibrations (e.g., ν(M-N), ν(M-S)). |
| UV-Vis Spectroscopy | Information on electronic transitions, including d-d transitions and ligand-to-metal or metal-to-ligand charge transfer bands. |
| NMR Spectroscopy (for diamagnetic complexes) | Elucidation of the solution-state structure, confirmation of ligand coordination sites through chemical shift changes. |
| EPR Spectroscopy (for paramagnetic complexes) | Characterization of the electronic structure, determination of the g-tensor and hyperfine coupling constants, providing insight into the metal's coordination environment. |
This table is illustrative as specific spectroscopic data for this compound metal complexes is not available.
Electronic Structure and Redox Properties of this compound Metal Complexes
The electronic structure of these complexes is a key determinant of their reactivity, magnetic, and optical properties. The dithiooxamide (B146897) backbone, in particular, can exhibit interesting electronic behavior upon coordination.
Non-Innocent Ligand Behavior in Metal Systems
Dithiooxamide and its derivatives are known to act as "non-innocent" ligands. researchgate.netnih.gov This means that the ligand can exist in multiple, stable oxidation states, and it is not always clear to assign a formal oxidation state to the metal center alone. The redox activity is often localized on the ligand framework, which can be oxidized or reduced, leading to a delocalized electronic structure where the electron density is shared between the metal and the ligand. mdpi.com This behavior is a consequence of the presence of energetically accessible molecular orbitals on the ligand that can participate in redox processes.
Metal-Ligand Charge Transfer (MLCT) and Ligand-Metal Charge Transfer (LMCT) Phenomena
The electronic spectra of this compound metal complexes are expected to be characterized by intense charge-transfer transitions.
Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. libretexts.org This is more likely to occur when the ligand has high-energy filled orbitals and the metal has low-energy empty or partially filled d-orbitals.
Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. libretexts.org This is favored when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying empty orbitals (π-acceptor character).
The energies of these charge-transfer bands are sensitive to the nature of the metal, its oxidation state, and the solvent environment.
Theoretical and Computational Investigations of N,n Bis 2 Hydroxypropyl Dithiooxamide and Its Complexes
Density Functional Theory (DFT) Calculations on Ligand and Complexes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become a primary tool in computational chemistry for studying the properties of molecules like N,N'-Bis(2-hydroxypropyl)dithiooxamide and its metal complexes.
Geometry Optimization and Conformational Analysis
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. For a flexible molecule such as this compound, with its rotatable bonds, numerous conformations can exist. Computational chemists would employ DFT to perform a conformational analysis, systematically exploring the potential energy surface to identify the global minimum and other low-energy conformers. This process involves calculating the energy for a multitude of geometric arrangements to find those that are most energetically favorable. The resulting data would provide insights into the preferred shape of the ligand, which is crucial for understanding its reactivity and how it coordinates with metal ions.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
DFT calculations also provide a detailed picture of the electronic structure. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions and the formation of coordination bonds with metals.
Ab Initio Computational Studies
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate results. An ab initio study of this compound would involve solving the Schrödinger equation for the molecule, providing a rigorous description of its electronic structure and properties. Such studies would serve to validate the results obtained from DFT and offer a deeper understanding of the molecule's fundamental quantum mechanical nature.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density of a molecule to partition it into atomic basins. This analysis allows for a quantitative description of the chemical bonds within a molecule. By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). In the context of this compound and its complexes, QTAIM would be used to precisely characterize the covalent bonds within the ligand and the nature of the coordination bonds between the ligand and a metal center.
Natural Bond Orbital (NBO) Analysis of Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis would quantify the delocalization of electron density, particularly within the dithiooxamide (B146897) core, and analyze the hyperconjugative interactions that contribute to the molecule's stability. In its metal complexes, NBO would provide a detailed description of the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals.
Energy Decomposition Analysis (EDA) of Intermolecular Interactions
Energy Decomposition Analysis (EDA) is a method used to break down the total interaction energy between two or more molecular fragments into physically meaningful components. When this compound forms a complex with a metal ion, EDA can be used to understand the nature of the bonding. The interaction energy is typically decomposed into terms such as electrostatic interaction, Pauli repulsion, orbital interaction (covalent contribution), and dispersion forces. This analysis would provide quantitative insight into what forces are most significant in the formation and stability of the metal complexes of this ligand.
Mechanistic Studies of Ligand-Metal Interactions
A comprehensive search of scientific literature and computational chemistry databases did not yield any specific mechanistic studies focusing on the ligand-metal interactions of this compound. While theoretical and computational investigations, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are common methodologies for elucidating the binding mechanisms, coordination modes, and electronic interactions of similar dithiooxamide ligands with metal ions, no such studies have been published for this compound itself.
Consequently, detailed research findings and data tables concerning binding energies, bond lengths, vibrational frequencies, and electronic transitions that would typically be included in this section are not available. The exploration of the mechanistic pathways of complex formation, including the roles of the sulfur and nitrogen donor atoms and the effect of the 2-hydroxypropyl substituents on the coordination chemistry of this specific ligand, remains an area for future research.
Advanced Applications of N,n Bis 2 Hydroxypropyl Dithiooxamide and Its Metal Complexes
Catalytic Applications
The dithiooxamide (B146897) core of N,N'-Bis(2-hydroxypropyl)dithiooxamide provides strong chelating sites for metal ions, which is a fundamental requirement for catalytic activity. The presence of peripheral hydroxypropyl groups further enhances its utility, offering pathways for immobilization and modification.
Heterogeneous Catalysis Utilizing Immobilized this compound Derivatives
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is critical for industrial chemical synthesis due to the ease of catalyst separation and recycling. Ligands like this compound are promising candidates for creating robust heterogeneous catalysts. The hydroxyl (-OH) groups on the propyl side chains can be used as chemical handles to covalently anchor the molecule onto solid supports.
Common strategies for immobilization that could be applied to this ligand include:
Grafting onto Silica (B1680970): The hydroxyl groups can react with silanol (B1196071) groups on the surface of silica supports (e.g., MCM-41, SBA-15) to form stable ether linkages. Subsequent metallation would yield a silica-supported catalyst. This method enhances catalyst stability and prevents leaching of the metal center.
Polymer-Supported Catalysts: The ligand can be incorporated into a polymer matrix, either by co-polymerization of a functionalized derivative or by grafting onto a pre-existing polymer with reactive sites.
Once immobilized and complexed with a suitable metal (such as palladium, copper, or rhodium), these materials could function as recyclable catalysts for a variety of organic reactions. For instance, palladium complexes are renowned for their efficacy in cross-coupling reactions. While specific studies on this compound were not prominent in the surveyed literature, the principles of immobilizing organometallic catalysts are well-established for other systems with reactive functional groups. The table below outlines the typical steps and expected benefits of such an immobilization process.
| Step | Description | Key Advantage | Supporting Material Example |
|---|---|---|---|
| 1. Surface Activation | Treatment of the solid support to expose reactive groups (e.g., silanol groups on silica). | Increases the number of potential anchoring sites for the ligand. | Mesoporous Silica (MCM-41) |
| 2. Ligand Anchoring | Covalent bonding of this compound to the support via its hydroxyl groups. | Creates a stable, leach-resistant ligand framework. | Functionalized Polymer Resins |
| 3. Metallation | Introduction of a metal precursor which coordinates with the dithiooxamide core of the immobilized ligand. | Forms the active catalytic centers. | Palladium(II) Acetate |
| 4. Catalysis | Use of the solid catalyst in a chemical reaction (e.g., Suzuki coupling). | Facilitates easy separation of the catalyst from the reaction products by simple filtration. | - |
Homogeneous Catalysis for Organic Transformations
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to higher activity and selectivity. The N,S-bidentate or N,N,S,S-tetradentate coordination ability of the dithiooxamide moiety makes this compound an excellent chelating ligand for various transition metals used in organic synthesis.
Metal complexes of this ligand could potentially catalyze reactions such as:
Oxidation Reactions: Copper or iron complexes could be investigated for the catalytic oxidation of alcohols or alkenes.
Reduction Reactions: Rhodium or ruthenium complexes may show activity in hydrogenation reactions.
Cross-Coupling Reactions: Palladium complexes are standards in C-C bond-forming reactions, and novel ligands can tune the catalyst's performance.
The specific stereochemistry and electronic properties imparted by the this compound ligand would influence the efficiency and outcome of these transformations. The chiral centers on the hydroxypropyl groups also open the possibility for its use in asymmetric catalysis, a critical area for the synthesis of pharmaceuticals and fine chemicals.
Luminescent and Optoelectronic Materials Development
The development of new luminescent materials is driven by their applications in lighting, displays, and biological imaging. Metal complexes, particularly those of lanthanides and certain transition metals, are at the forefront of this research due to their unique photophysical properties.
Tunable Luminescence Properties of Metal Complexes
Lanthanide ions (like Eu³⁺ and Tb³⁺) are known for their sharp, line-like emission spectra and long luminescence lifetimes. However, their direct excitation is inefficient. Organic ligands can act as "antennas," absorbing light energy and transferring it to the central lanthanide ion, which then emits light. This process is known as the antenna effect or sensitized luminescence.
The dithiooxamide core of this compound can potentially serve as an effective antenna. Upon complexation, the ligand's absorbed energy could be transferred to the metal center, leading to characteristic metal-centered luminescence. The photophysical properties of such complexes are highly tunable.
Key tunable aspects include:
Emission Color: The choice of lanthanide ion dictates the emission color (e.g., red for Europium(III), green for Terbium(III)).
Quantum Yield: The efficiency of the energy transfer from the ligand to the metal ion, which is influenced by the ligand's structure and the coordination environment, determines the brightness of the luminescence.
Lifetime: The duration of the excited state, a critical parameter for applications like time-resolved bioassays.
The table below illustrates the expected emission characteristics for hypothetical complexes of this compound with different lanthanide ions, based on well-documented transitions for these metals.
| Lanthanide Ion (Ln³⁺) | Typical Emission Color | Primary Electronic Transition | Potential Application Area |
|---|---|---|---|
| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷F₂ | Red phosphors for displays, security inks |
| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷F₅ | Green phosphors, bio-imaging probes |
| Samarium (Sm³⁺) | Orange-Red | ⁴G₅/₂ → ⁶H₇/₂ | Specialty lighting |
| Dysprosium (Dy³⁺) | Yellow-White | ⁴F₉/₂ → ⁶H₁₃/₂ | White light generation |
Charge Transfer Characteristics in Functional Materials
Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The dithiooxamide functional group is electron-rich and can act as a donor, forming CT complexes with various electron-poor molecules (π-acceptors). These interactions lead to the appearance of a new, often intense, absorption band in the UV-visible spectrum, which is characteristic of the CT transition.
Studies on analogous systems, such as N,N'-bis-alkyl derivatives of naphthalenediimide, have demonstrated the formation of stable 1:1 charge-transfer complexes with acceptors like chloranilic acid and picric acid in solution. The formation and stability of these complexes can be quantified using spectroscopic techniques to determine their association constants (K_CT) and molar extinction coefficients (ε_CT). It is highly probable that this compound would exhibit similar behavior, forming CT complexes with suitable acceptors. The electronic properties of these materials are crucial for their use in organic electronics.
Potential in Light-Emitting Diodes and Sensors
Materials possessing both strong luminescence and efficient charge-transfer characteristics are prime candidates for use in optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs): Luminescent metal complexes, particularly those of iridium, platinum, and europium, are widely used as phosphorescent emitters in OLEDs. A complex of this compound with a suitable metal could potentially serve as an emissive layer in an OLED device. The tunability of the emission color would be a significant advantage.
Luminescent Sensors: The luminescence of a metal complex can be sensitive to its local environment. The presence of specific analytes (e.g., metal ions, anions, or small molecules) can either quench or enhance the luminescence. This phenomenon can be exploited to create highly sensitive and selective chemical sensors. The dithiooxamide core provides binding sites that could interact with target analytes, modulating the photophysical properties of the complex and providing a detectable signal.
While the direct application of this compound complexes in these areas requires further dedicated research, their fundamental properties align well with the requirements for next-generation optoelectronic and sensory materials.
Supramolecular Chemistry and Molecular Recognition
The unique molecular architecture of this compound, featuring a central dithiooxamide core flanked by two hydroxypropyl arms, makes it a compelling candidate for the construction of complex supramolecular assemblies. This section explores its role in the design of higher-order structures through non-covalent interactions.
Design of Co-crystals and Coordination Polymers
The design of co-crystals and coordination polymers relies on the predictable directional interactions of molecular building blocks. This compound possesses key functional groups that facilitate its use as a versatile component in crystal engineering. The dithiooxamide moiety provides a planar and rigid core with nitrogen and sulfur atoms acting as effective hydrogen bond acceptors and metal coordination sites. The flexible 2-hydroxypropyl side chains offer hydroxyl groups that are excellent hydrogen bond donors and acceptors, promoting the formation of extended networks.
Hydrogen Bonding Interactions and Their Role in Assembly
Hydrogen bonding is the dominant intermolecular force governing the self-assembly of this compound in the solid state. The crystal structure of the molecule reveals a sophisticated network of these interactions that defines its packing arrangement. iucr.org
The dithiooxamide core of the molecule is planar. iucr.org A key feature observed in the crystal lattice is the presence of strong intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules. Specifically, the oxygen atom of a hydroxyl group on one molecule interacts with the hydroxyl hydrogen of a neighboring molecule, leading to the formation of extended chains or sheets. The corresponding O···O distance has been measured to be 2.758 (2) Å, which is indicative of a robust hydrogen bond. iucr.org
Below is a summary of the crystallographic data for this compound. iucr.org
| Parameter | Value |
| Chemical Formula | C₈H₁₆N₂O₂S₂ |
| Molecular Weight | 236.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.756 (1) |
| b (Å) | 4.823 (1) |
| c (Å) | 18.628 (3) |
| β (°) | 92.48 (1) |
| Volume (ų) | 606.4 (2) |
| Z | 2 |
| Calculated Density (Mg m⁻³) | 1.29 |
Table 1: Crystallographic Data for this compound.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the complexation of a "guest" molecule within a cavity or binding site of a "host" molecule. While the structural characteristics of this compound, particularly its potential to form self-assembled cavities through hydrogen bonding, suggest a theoretical capacity for host-guest interactions, specific research detailing its application in this area is not prominent in the reviewed scientific literature. The formation of defined pockets or channels within its supramolecular networks could allow for the inclusion of small solvent or gas molecules, but dedicated studies on its function as a host for specific guest recognition have not been established.
Development as Analytical Reagents
The dithiooxamide functional group is well-known for its chromogenic reactions with various metal ions, forming intensely colored complexes. The parent compound, dithiooxamide (also known as rubeanic acid), has been historically used as a qualitative and quantitative reagent for the detection and determination of metals such as copper, cobalt, and nickel.
This compound, as a derivative, retains the core dithiooxamide chelating unit, suggesting its potential for similar analytical applications. The presence of the two hydroxypropyl substituents would be expected to modify its properties favorably. These groups can enhance the solubility of both the ligand and its metal complexes in different solvents compared to the parent dithiooxamide, potentially allowing for analysis in a wider range of media. Furthermore, the steric and electronic effects of the substituents can influence the selectivity and sensitivity of the ligand towards specific metal ions. For example, the side chains could create a preferential binding pocket for certain metals, thereby reducing interference from others. However, while the fundamental structure points to a strong potential for its use in analytical chemistry, detailed studies on the development and application of this compound as a selective analytical reagent for specific metal ions are not extensively documented in the available literature.
Future Research Directions and Perspectives
Exploration of Novel Metal-Ligand Architectures and Coordination Polymers
The ability of dithiooxamide (B146897) and its derivatives to form stable complexes with a wide range of metal ions is well-established. However, the specific coordination chemistry of N,N'-Bis(2-hydroxypropyl)dithiooxamide remains a largely unexplored frontier. Future research should systematically investigate its reactions with various transition metals, lanthanides, and main group elements. The flexible nature of the hydroxypropyl side chains and the potential for different coordination modes of the dithiooxamide core (e.g., N,N', S,S', or mixed N,S chelation) could lead to the formation of diverse metal-ligand architectures.
A significant area of exploration is the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). By carefully selecting metal ions with specific coordination geometries and controlling reaction conditions, it may be possible to construct one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The hydroxypropyl groups could play a crucial role in directing the supramolecular assembly through hydrogen bonding, potentially leading to novel topologies and porous materials. These materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.
| Potential Metal Ion | Expected Coordination Geometry | Potential Polymer Dimensionality | Potential Application |
| Copper(II) | Square Planar / Octahedral | 1D Chain / 2D Layer | Catalysis, Sensing |
| Zinc(II) | Tetrahedral / Octahedral | 2D Layer / 3D Framework | Luminescence, Gas Adsorption |
| Nickel(II) | Square Planar / Octahedral | 1D Chain / 2D Layer | Magnetism, Electrocatalysis |
| Cobalt(II) | Tetrahedral / Octahedral | 2D Layer / 3D Framework | Magnetic Materials, Catalysis |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High Coordination Number (7-9) | 3D Framework | Luminescent Probes, Optical Devices |
Rational Design of this compound Derivatives for Specific Functions
The rational design and synthesis of derivatives of this compound offer a powerful strategy to fine-tune its properties for specific applications. The terminal hydroxyl groups are prime targets for chemical modification.
Future research could focus on:
Esterification or Etherification: Converting the hydroxyl groups into esters or ethers can modulate the ligand's solubility in different solvents, allowing for its use in a wider range of reaction media. Introducing long alkyl chains could enhance its lipophilicity, which is beneficial for applications in solvent extraction or as a component in polymer composites.
Functionalization with Specific Moieties: The hydroxyl groups can be used as handles to attach other functional groups. For example, grafting fluorescent tags could lead to new chemosensors for metal ion detection. Attaching polymerizable groups (e.g., acrylates or vinyl groups) would allow the ligand to be incorporated into polymer backbones, creating functional materials.
Chiral Derivatives: The secondary carbon atoms in the hydroxypropyl groups are chiral centers. Synthesizing enantiomerically pure forms of the ligand could lead to the development of chiral coordination polymers for applications in asymmetric catalysis or enantioselective separations.
The synthesis of N,N'-disubstituted dithiooxamides can be achieved through various methods, including the reaction of primary amines with dithiooxamide or the treatment of an oxamide (B166460) with phosphorus pentasulfide. biosynth.com These established synthetic routes could be adapted for the preparation of novel derivatives of this compound.
| Derivative Type | Modification Strategy | Target Property | Potential Application |
| Solubilizing Derivatives | Esterification with carboxylic acids | Enhanced solubility in organic solvents | Homogeneous catalysis, Solvent extraction |
| Polymerizable Derivatives | Reaction with acryloyl chloride | Covalent incorporation into polymers | Functional polymers, Smart materials |
| Fluorescent Sensors | Attachment of a fluorophore (e.g., Dansyl chloride) | Fluorescence response to metal binding | Metal ion sensing and detection |
| Chiral Ligands | Use of enantiomerically pure starting materials | Enantioselectivity | Asymmetric catalysis, Chiral separation |
Integration of this compound Complexes into Hybrid Materials
The incorporation of this compound metal complexes into larger material systems is a promising avenue for creating advanced functional materials. The hydroxyl groups on the ligand provide a convenient anchor point for integration with various matrices.
Future research directions include:
Polymer Composites: The metal complexes can be physically blended with or chemically grafted onto polymer matrices. The hydroxyl groups can form hydrogen bonds with polar polymers or be covalently linked through post-polymerization modification. nih.goveurekalert.org This could lead to materials with enhanced thermal stability, mechanical properties, or novel optical and magnetic characteristics.
Nanocomposites: Nanoscale coordination polymers (NCPs) or nanoscale metal-organic frameworks (NMOFs) can be synthesized using this compound. chemimpex.com These nanoparticles could then be embedded within other materials, such as silica (B1680970) or carbon, to create multifunctional nanocomposites. chemimpex.com The surface hydroxyl groups could also be used to functionalize the surface of inorganic nanoparticles like gold or titanium dioxide. ucsb.edu
Surface Modification: The ligand or its pre-formed metal complexes could be used to modify the surfaces of materials like silica gel or cellulose. This would create a functionalized surface capable of selectively adsorbing metal ions from solutions, with potential applications in chromatography or environmental remediation.
| Hybrid Material Type | Integration Strategy | Key Feature | Potential Application Area |
| Polymer-Coated Nanoparticles | Grafting of complexes onto polymer chains | Enhanced stability and processability | Drug delivery, Bio-imaging |
| MOF-Polymer Composites | In-situ growth of MOF within a polymer matrix | Synergistic properties of both components | Gas separation membranes, Catalysis |
| Functionalized Silica Gel | Covalent attachment to silica surface | Selective metal ion binding sites | Solid-phase extraction, Chromatography |
| Core-Shell Nanostructures | Coating NMOFs with a silica shell | Controlled release and enhanced stability chemimpex.com | Drug delivery, Templating |
Advanced Theoretical Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties of metal complexes. biosynth.comnih.gov Advanced theoretical modeling can provide invaluable insights into the behavior of this compound and its metal complexes, guiding experimental efforts and accelerating the discovery of new materials.
Future computational studies should focus on:
Conformational Analysis: Modeling the different possible conformations of the free ligand and how they are influenced by metal coordination. This can help predict the most stable coordination modes and the resulting geometries of the complexes.
Electronic Structure and Bonding: DFT calculations can elucidate the nature of the metal-ligand bonding, including the contributions of the sulfur and nitrogen donor atoms. This is crucial for understanding the electronic properties, redox behavior, and spectroscopic signatures of the complexes.
Predicting Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the complexes, which is important for applications in sensing and photocatalysis. Calculations of magnetic properties can guide the design of new molecular magnets.
Reaction Mechanisms: For catalytic applications, computational modeling can be used to investigate potential reaction pathways and identify the key intermediates and transition states, providing a molecular-level understanding of the catalytic cycle.
Inverse Design: Machine learning and generative models could be employed to design new ligands based on this compound with optimized properties for specific applications. researchgate.net
| Computational Method | Research Objective | Predicted Parameter | Relevance |
| Density Functional Theory (DFT) | Determine ground state geometry and electronic structure | Bond lengths, bond angles, orbital energies, charge distribution | Understanding stability and reactivity biosynth.com |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra | Excitation energies, oscillator strengths | Design of photosensitizers and colorimetric sensors |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of metal-ligand bonds | Bond critical points, electron density | Elucidating coordination preferences |
| Molecular Dynamics (MD) Simulation | Simulate the behavior of coordination polymers | Structural flexibility, guest-host interactions | Assessing stability of porous materials |
Investigation of Environmental and Green Chemistry Applications
The strong chelating ability of the dithiooxamide core for heavy metal ions suggests significant potential for this compound in environmental applications. chemimpex.com Furthermore, its structure lends itself to explorations within the principles of green chemistry.
Future research in this area should include:
Heavy Metal Remediation: Investigating the use of the ligand, or materials functionalized with it, for the removal of toxic heavy metal ions like lead, mercury, cadmium, and copper from contaminated water. nih.govnih.gov The high affinity of the soft sulfur donors for these soft metal ions should lead to efficient and selective capture.
Pollution Sensing: Developing colorimetric or fluorescent sensors for the detection of specific metal pollutants. The formation of a colored complex upon binding to a metal ion is a well-known property of dithiooxamide derivatives. chemimpex.com The hydroxyl groups could be used to immobilize the ligand on a solid support for the development of portable sensor devices.
Green Synthesis: Exploring environmentally benign synthetic routes for the ligand and its derivatives, potentially using bio-based starting materials for the hydroxypropyl side chains. Dithiooxamide itself has been used as an odorless sulfur surrogate in organic synthesis, which aligns with green chemistry principles.
Biodegradability: Assessing the biodegradability of the ligand and its metal complexes is crucial for its large-scale environmental applications. nih.govthinkdochemicals.com The presence of hydroxyl groups and amide linkages may render it more susceptible to microbial degradation compared to persistent chelating agents like EDTA. nih.gov
| Application Area | Research Focus | Target Pollutant/Process | Potential Benefit |
| Water Treatment | Adsorption studies with functionalized materials | Pb(II), Cd(II), Cu(II), Hg(II) | High efficiency and selectivity for heavy metal removal nih.gov |
| Environmental Monitoring | Development of colorimetric test strips | Copper(II), Nickel(II), Cobalt(II) | Rapid, low-cost, on-site detection of pollutants |
| Green Synthesis | Use as a sulfur transfer reagent | C-S bond formation | Odorless and safer alternative to traditional sulfur reagents |
| Biodegradable Chelators | Study of microbial degradation pathways | The ligand and its metal complexes | Reduced environmental persistence compared to traditional chelants nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
